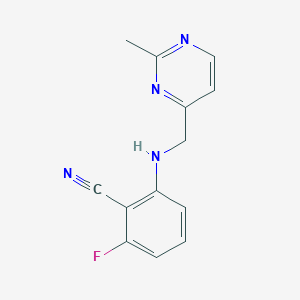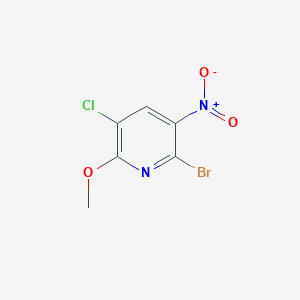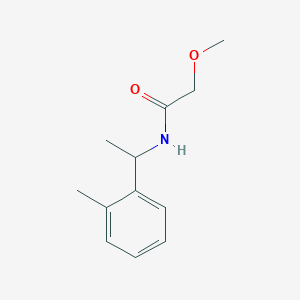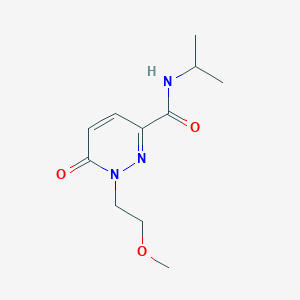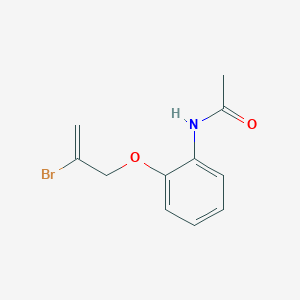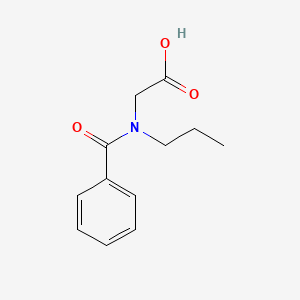
n-Benzoyl-n-propylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzoyl-n-propylglycine is an organic compound with the molecular formula C12H15NO3 It is a derivative of glycine, where the amino group is substituted with a benzoyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzoyl-n-propylglycine typically involves the reaction of glycine with benzoyl chloride and propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Glycine reacts with benzoyl chloride in the presence of a base to form n-Benzoylglycine.
Step 2: n-Benzoylglycine is then reacted with propylamine to form this compound.
The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
n-Benzoyl-n-propylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzoylpropionic acid.
Reduction: Benzylpropylglycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
n-Benzoyl-n-propylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Benzoyl-n-propylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it is believed to modulate neurotransmitter activity by enhancing inhibitory neurotransmission or inhibiting excitatory neurotransmission . The exact pathways and molecular targets are still under investigation, but it is known to affect the balance between excitatory and inhibitory signals in the nervous system.
Comparison with Similar Compounds
Similar Compounds
n-Benzoylglycine: Lacks the propyl group, making it less lipophilic.
n-Propylglycine: Lacks the benzoyl group, affecting its reactivity and biological activity.
n-Benzoyl-n-methylglycine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
n-Benzoyl-n-propylglycine is unique due to the presence of both benzoyl and propyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[benzoyl(propyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-2-8-13(9-11(14)15)12(16)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
RIORURLAGZJTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
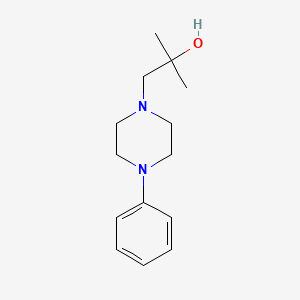
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
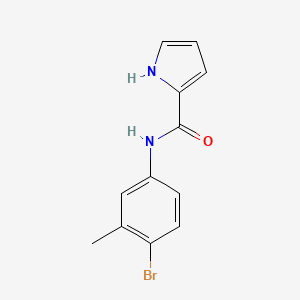
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
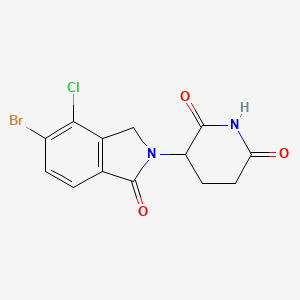
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
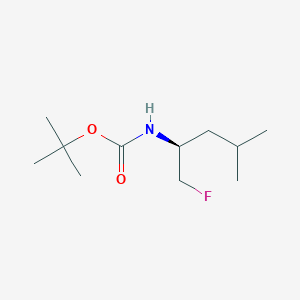
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
